![molecular formula C14H29NO3 B14232783 Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate CAS No. 822497-75-6](/img/structure/B14232783.png)
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate is a chemical compound with the molecular formula C14H29NO3 It is an ester derivative of ethanimidic acid and is characterized by the presence of a hydroxydecyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with 10-hydroxydecyl alcohol in the presence of an esterification catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Applications De Recherche Scientifique
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate involves its interaction with specific molecular targets and pathways. The hydroxydecyl group can interact with hydrophobic regions of proteins and membranes, potentially affecting their function. The ester group can undergo hydrolysis to release ethanimidic acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can be compared with other similar compounds, such as:
Ethyl N-cyanoethanimideate: This compound has a cyano group instead of a hydroxydecyl group, leading to different chemical properties and reactivity.
Ethyl acetate: A simpler ester with different applications and properties.
Methyl butyrate: Another ester with distinct chemical and physical properties.
This compound is unique due to the presence of the hydroxydecyl group, which imparts specific chemical and biological properties that are not observed in simpler esters.
Propriétés
Numéro CAS |
822497-75-6 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
ethyl N-(10-hydroxydecoxy)ethanimidate |
InChI |
InChI=1S/C14H29NO3/c1-3-17-14(2)15-18-13-11-9-7-5-4-6-8-10-12-16/h16H,3-13H2,1-2H3 |
Clé InChI |
HXMFZCXPHWFUIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NOCCCCCCCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
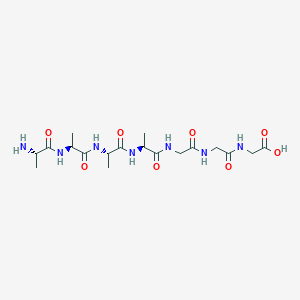
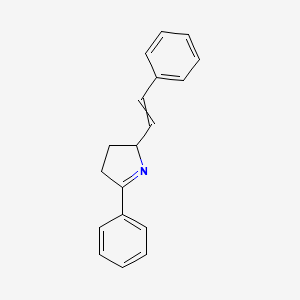
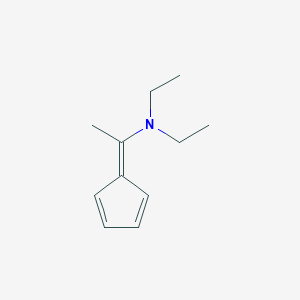
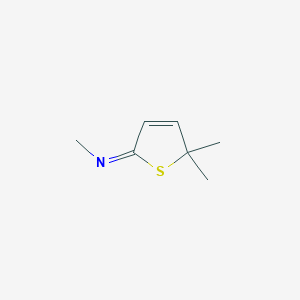
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
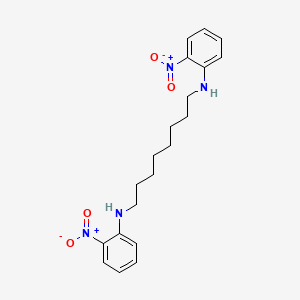
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
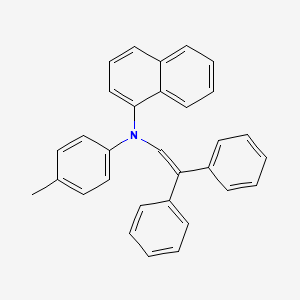
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
